Product packaging for N-(4-Benzyloxybenzyl)acetohydroxamic acid(Cat. No.:CAS No. 106328-28-3)

N-(4-Benzyloxybenzyl)acetohydroxamic acid

Cat. No.: B024500
CAS No.: 106328-28-3
M. Wt: 271.31 g/mol
InChI Key: LWIAYVCOMRXMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-Benzyloxybenzyl)acetohydroxamic acid is a chemical compound of interest in medicinal chemistry and biochemical research. This acetohydroxamic acid derivative is built around a core structure known for its ability to act as a potent inhibitor of metalloenzymes . Research Applications and Value: Antimycobacterial Research: This compound shares a key structural motif with novel 4-aminoquinolines that have demonstrated promising activity against Mycobacterium tuberculosis H37Rv. Compounds featuring the N-(4-(benzyloxy)benzyl) group have shown minimal inhibitory concentrations (MICs) comparable to first-line drugs, highlighting their value as a scaffold for developing new anti-tuberculosis agents . Enzyme Inhibition Studies: The acetohydroxamic acid (AHA) functional group is a well-characterized pharmacophore for urease inhibition . AHA acts as a competitive inhibitor by mimicking the transition state of the urease-catalyzed reaction, coordinating with nickel ions in the enzyme's active site to block urea hydrolysis . Furthermore, acetohydroxamic acid derivatives have been investigated as selective inhibitors for other metalloenzymes, such as Matrix Metalloproteinase-2 (MMP-2) and 5-lipoxygenase, suggesting broad utility in research concerning cancer metastasis, inflammation, and connective tissue remodeling . Researchers can utilize this compound as a critical building block or reference standard in drug discovery programs, particularly those focused on infectious diseases and enzyme regulation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B024500 N-(4-Benzyloxybenzyl)acetohydroxamic acid CAS No. 106328-28-3

Properties

IUPAC Name

N-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-13(18)17(19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIAYVCOMRXMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147578
Record name N-(4-benzyloxybenzyl)acetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106328-28-3
Record name N-(4-Benzyloxybenzyl)acetohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-benzyloxybenzyl)acetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Target Engagement

Enzyme Inhibition Profiles and Specificity

N-(4-Benzyloxybenzyl)acetohydroxamic acid demonstrates a distinct profile of enzyme inhibition, primarily targeting enzymes that play crucial roles in tissue remodeling and inflammation. Its specificity is dictated by the precise molecular interactions between the inhibitor and the active sites of its target enzymes.

Hydroxamic acid derivatives are a well-established class of potent inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.govnih.gov The inhibitory action of compounds like this compound against MMPs is primarily achieved through a combination of strong coordination with the catalytic metal ion and specific interactions with the enzyme's active site pockets.

The core mechanism of MMP inhibition by this compound involves the chelation of the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. jmb.or.kr This zinc ion is essential for the catalytic activity of MMPs, and its effective sequestration by an inhibitor leads to the loss of enzymatic function. jmb.or.kr

The hydroxamic acid moiety (-CONHOH) of the inhibitor is a powerful zinc-binding group (ZBG). nih.govjmb.or.kr It acts as a bidentate ligand, forming strong coordinate bonds with the Zn²⁺ ion through its carbonyl and hydroxyl oxygen atoms. This interaction effectively mimics the transition state of the natural peptide substrate hydrolysis, thus blocking the enzyme's catalytic machinery. The active site of MMPs typically features a conserved motif of three histidine residues that hold the catalytic zinc ion in place, and it is this coordinated zinc that the hydroxamic acid group targets with high affinity. nih.gov

Table 1: Key Interactions in MMP Inhibition by Hydroxamic Acids

Interacting Moiety (Inhibitor) Target in MMP Active Site Type of Interaction Result
Hydroxamic Acid (-CONHOH) Catalytic Zinc (Zn²⁺) Ion Bidentate Coordination Enzyme Inactivation
Carbonyl Oxygen (=O) Zinc (Zn²⁺) Ion Coordinate Bond Sequestration of Zinc
Hydroxyl Oxygen (-OH) Zinc (Zn²⁺) Ion Coordinate Bond Sequestration of Zinc
Hydroxamate NH Group Carbonyl oxygen of Ala residue Hydrogen Bond Stabilization of Binding
P1' Substituent (e.g., benzyloxybenzyl group) S1' Specificity Pocket Hydrophobic/Van der Waals Selectivity

Beyond the critical zinc chelation, the specificity and potency of MMP inhibition are determined by how the rest of the inhibitor molecule fits into the various subsites of the enzyme's active site cleft. nih.gov The active site is comprised of several pockets, denoted S3, S2, S1, S1', S2', and S3', which accommodate the side chains of the substrate's amino acid residues.

The S1' pocket is particularly important for determining inhibitor selectivity among different MMPs, as its size and hydrophobicity vary significantly across the MMP family. jmb.or.kr In this compound, the large, hydrophobic benzyloxybenzyl group is positioned to occupy this S1' pocket. This interaction is primarily driven by van der Waals forces and hydrophobic interactions with the amino acid residues lining the pocket. researchgate.net By effectively filling this subsite, the inhibitor mimics a natural substrate, further stabilizing its binding within the active site and preventing the access of actual substrates. Additional hydrogen bonds can form between the inhibitor's backbone and residues in the active site, such as the interaction between the hydroxamate NH group and the main-chain carbonyl oxygen of an alanine (B10760859) residue at the base of the active site. mdpi.com

This compound, also identified in research literature as BW A4C, is a potent and highly selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes. nih.govnih.gov Leukotrienes are powerful inflammatory mediators, and their inhibition is a key therapeutic strategy for inflammatory diseases. biorxiv.orgwikipedia.org

Research has demonstrated that this compound is a powerful and selective inhibitor of the synthesis of leukotriene B4 (LTB4) from arachidonic acid. nih.gov Its inhibitory potency against 5-lipoxygenase is significantly higher than against other related enzymes like cyclo-oxygenase, 12-lipoxygenase, and 15-lipoxygenase, where inhibition requires 10 to 100 times higher concentrations. This selectivity is crucial as it avoids the broad-spectrum effects that can arise from non-specific inhibition of eicosanoid pathways. Studies have shown that the compound inhibits not only 5-lipoxygenase but also LTA4 synthase, the subsequent enzyme in the leukotriene synthesis pathway. This dual action contributes to its effectiveness in blocking the production of pro-inflammatory leukotrienes. nih.govnih.gov

Table 2: Inhibitory Profile of this compound (BW A4C)

Enzyme Target Activity Potency (IC₅₀) Reference
5-Lipoxygenase (5-LOX) Potent Inhibition 0.1 µM (for LTB4 synthesis) mdpi.com (from related studies)
LTA4 Synthase Inhibition Not specified mdpi.com (from related studies)
Cyclo-oxygenase (COX) Weak Inhibition 10-100x higher than for 5-LOX mdpi.com (from related studies)
12-Lipoxygenase (12-LOX) Weak Inhibition 10-100x higher than for 5-LOX mdpi.com (from related studies)
15-Lipoxygenase (15-LOX) Weak Inhibition 10-100x higher than for 5-LOX mdpi.com (from related studies)

Lipoxygenases contain a non-heme iron atom in their active site which must be in the active, ferric (Fe³⁺) state for catalysis to occur. A key mechanism for the inhibition of lipoxygenases by certain classes of inhibitors involves the reduction of this active site iron to its inactive, ferrous (Fe²⁺) state. This type of reductive inhibition can be assessed using a pseudoperoxidase assay, which measures the ability of an inhibitor to act as a reducing agent in the presence of the enzyme and a hydroperoxide substrate. nih.gov

While direct evidence for this compound is being fully elucidated, many potent hydroxamate-based LOX inhibitors function as reductive inhibitors. nih.gov They are thought to interact with the active site iron, reducing it and thereby inactivating the enzyme. This mechanism, sometimes referred to as a pseudoperoxidase reaction, effectively halts the catalytic cycle of the enzyme, preventing the oxygenation of arachidonic acid and the subsequent formation of leukotrienes. This mode of action is distinct from simple competitive binding and represents a form of enzyme inactivation. nih.gov

Urease Inhibition Principles of Acetohydroxamic Acids

Acetohydroxamic acids are potent inhibitors of urease, a key enzyme in the metabolic pathways of various organisms, including bacteria and plants. wikipedia.org Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govnih.gov The inhibition of this enzyme is a primary mechanism of action for compounds like acetohydroxamic acid (AHA). niscpr.res.in

The inhibition of urease by acetohydroxamic acids is characterized by competitive inhibition kinetics. researchgate.netpatsnap.com These molecules act as active-site-directed inhibitors, competing with the natural substrate, urea, for access to the enzyme's catalytic core. niscpr.res.inpatsnap.com The core of this inhibitory action lies in the ability of the hydroxamic acid moiety, -C(=O)N(OH)-, to chelate the two nickel (Ni²⁺) ions within the urease active site. researchgate.netresearchgate.net This binding is often described as the formation of a bidentate complex, where the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group coordinate with the nickel ions. researchgate.net This coordination effectively blocks the active site, preventing the catalytic hydrolysis of urea. patsnap.com The strength of this inhibition is quantifiable; for instance, acetohydroxamic acid (AHA) has been shown to inhibit soybean urease with a Ki value of 0.053 mM and an IC50 of 42 µM against urease. nih.govresearchgate.net

Inhibitory Activity of Representative Hydroxamic Acids against Urease
CompoundEnzyme SourceInhibition Constant (Ki)50% Inhibitory Concentration (IC50)
Acetohydroxamic Acid (AHA)Soybean Urease0.053 mM researchgate.net900 µM researchgate.net
Acetohydroxamic Acid (AHA)Bacillus pasteurii Urease-42 µM nih.gov
Methionine-hydroxamic acidJack Bean Urease-3.9 µM nih.gov

The efficacy of acetohydroxamic acids as urease inhibitors is enhanced by their structural similarity to urea. patsnap.com This structural mimicry allows them to fit effectively into the enzyme's active site, which is specifically configured to bind urea. niscpr.res.in By occupying this site, the inhibitor prevents urease from performing its physiological function: the breakdown of urea. patsnap.com This disruption of urea metabolism prevents the production of ammonia, a key consequence of urease activity that can have significant pathological effects in contexts like urinary tract infections caused by urease-producing bacteria. wikipedia.orgniscpr.res.in

Histone Deacetylase (HDAC) Inhibition for Hydroxamic Acid Class

The hydroxamic acid functional group is a classic zinc-binding group (ZBG) and serves as a pharmacophore for inhibiting another critical class of metalloenzymes: histone deacetylases (HDACs). tandfonline.comnih.gov HDACs are zinc-dependent enzymes that play a pivotal role in epigenetic regulation. nih.govnih.gov

The mechanism of HDAC inhibition by hydroxamic acids is centered on the chelation of the zinc ion (Zn²⁺) located deep within the enzyme's active site pocket. tandfonline.commdpi.com Most HDAC inhibitors, including those based on hydroxamic acid, follow a "cap-linker-chelator" structural model. tandfonline.comnih.gov The hydroxamic acid acts as the chelator, binding to the zinc ion in a bidentate fashion, which is considered crucial for potent inhibitory activity. tandfonline.commdpi.com This interaction blocks the active site, preventing the enzyme from accessing its substrates, the acetyl-lysine residues on histone tails. mdpi.com The high affinity of the hydroxamic acid group for zinc makes it a superior ZBG in the design of most potent HDAC inhibitors. tandfonline.com

Histone acetylation is a key post-translational modification that regulates chromatin structure and gene expression. nih.gov In many diseases, including cancer, an imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), leads to aberrant histone deacetylation. pnas.orgnih.gov This results in a condensed chromatin structure (heterochromatin), which represses the transcription of critical genes, such as tumor suppressors. pnas.org

By inhibiting HDACs, hydroxamic acid-based inhibitors block the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). mdpi.com This increase in acetylation neutralizes the positive charge of lysine (B10760008) residues, relaxing the chromatin structure and making it more accessible to transcription factors. acs.org The ultimate effect is the re-expression of previously silenced genes, which can restore normal cellular functions and inhibit disease progression. nih.govmdpi.com

Inhibitory Potency of Representative Hydroxamic Acid-Based HDAC Inhibitors
CompoundInhibition Potency (Ki or IC50)Reference
Vorinostat (B1683920) (SAHA)1 - 25 nM nih.gov
Panobinostat0.6 - 25 nM nih.gov
Benzohydroxamic acid110 nM - 8 µM nih.gov
Trichostatin A (TSA)Ki = 3.4 nM nih.gov

Broader Metalloenzyme Interactions of Hydroxamic Acids

The potent metal-chelating ability of the hydroxamic acid moiety is not limited to nickel-dependent ureases and zinc-dependent HDACs. This functional group can interact with a variety of other metalloenzymes, making it a "promiscuous" but powerful inhibitor scaffold. nih.govresearchgate.net The selectivity of a given hydroxamic acid-based inhibitor is often dictated by the rest of its molecular structure (the linker and cap groups), which creates specific interactions with the target enzyme's active site. nih.gov

Examples of other metalloenzymes inhibited by hydroxamic acids include:

Matrix Metalloproteinases (MMPs): These are zinc-dependent enzymes involved in tissue remodeling. Hydroxamic acids are potent, broad-spectrum MMP inhibitors. nih.govmdpi.com

Tyrosinase: A dicopper-containing enzyme central to melanin (B1238610) synthesis, which is strongly inhibited by hydroxamate-containing molecules. nih.gov

Peptide Deformylase (PDF): A prokaryotic metalloenzyme essential for bacterial growth, making it an attractive target for antibacterial agents based on the N-alkyl urea hydroxamic acid structure. nih.govnih.gov

Carbonic Anhydrase and Aminopeptidases: These are other zinc-dependent enzymes that can be inhibited by hydroxamic acids, which can sometimes lead to off-target effects in drug design. tandfonline.comnih.gov

This broad activity underscores the fundamental role of hydroxamic acids as metal-binding groups in the design of enzyme inhibitors. nih.govresearchgate.net

Trypanosomatid Metalloenzymes as Potential Targets

Trypanosomatids, a group of protozoan parasites responsible for diseases like sleeping sickness and Chagas disease, possess unique metalloenzymes that are essential for their survival. These enzymes have been explored as potential drug targets. While some studies have investigated other hydroxamic acid derivatives for their activity against trypanosomal enzymes, no specific research detailing the inhibitory action of this compound against these targets has been identified. Consequently, there is no available data to populate a table on its specific activity against trypanosomatid metalloenzymes.

Other Metal-Containing Enzyme Systems

Beyond trypanosomatids, a vast array of other metal-containing enzymes, such as matrix metalloproteinases (MMPs) and urease, are crucial in various physiological and pathological processes. The parent compound, acetohydroxamic acid, is a well-documented inhibitor of urease. medchemexpress.comebi.ac.uknih.gov It functions by chelating the nickel ions in the enzyme's active site, thereby blocking its function. medchemexpress.com However, it is crucial to note that the addition of the bulky 4-benzyloxybenzyl group fundamentally alters the molecule's size, shape, and physicochemical properties. These changes would significantly influence its interaction with enzyme active sites, and it cannot be assumed that it retains the same target profile or potency as acetohydroxamic acid. Without specific studies on this compound, any discussion of its effects on other metal-containing enzyme systems would be speculative.

Ligand-Target Binding Dynamics and Kinetic Studies

A thorough understanding of a compound's mechanism of action requires detailed kinetic studies to quantify its interaction with its target. This includes determining parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Despite extensive searches for kinetic data related to this compound, no studies presenting IC50 values, Ki values, or detailed binding assays for this specific compound could be located. As a result, an interactive data table for its ligand-target binding dynamics cannot be generated.

Structure Activity Relationship Sar Studies of N 4 Benzyloxybenzyl Acetohydroxamic Acid Derivatives

Elucidation of Essential Pharmacophoric Features

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For hydroxamic acid-based inhibitors, these features are well-characterized, centering on the molecule's ability to interact with the active site of target enzymes, which are often metalloenzymes.

The hydroxamic acid group (-CONHOH) is the cornerstone of the inhibitory activity for a vast array of compounds targeting metalloenzymes. This functional group is a powerful metal-binding group, or "zinc-binding group" (ZBG), in the context of zinc-dependent enzymes like matrix metalloproteinases (MMPs). nih.govnih.gov Its inhibitory prowess stems from its ability to chelate the catalytic zinc ion within the enzyme's active site. acs.org

The hydroxamic acid moiety typically acts as a bidentate ligand, meaning two of its atoms coordinate with the zinc ion. nih.gov This interaction involves the carbonyl oxygen and the hydroxyl oxygen, which effectively occupy the coordination sphere of the zinc ion, mimicking the transition state of substrate hydrolysis and thus blocking the enzyme's catalytic activity. mdpi.com This strong chelation is considered a critical feature for high-affinity binding and potent inhibition. nih.govnih.gov The acidity of the hydroxamic acid allows it to be effective over a wide physiological pH range. mdpi.com

The potency of hydroxamic acid inhibitors is not solely dependent on the zinc-binding group; the surrounding molecular framework plays a vital role in interacting with the enzyme's sub-pockets (S-pockets), which dictates both potency and selectivity. The N-(4-Benzyloxybenzyl)acetohydroxamic acid structure features several key substituents whose modification would be expected to influence activity based on general SAR principles. nih.gov

Benzyloxy Group: The large, lipophilic benzyloxy moiety is positioned to interact with the S1' pocket of many metalloproteinases. The size, shape, and electronic nature of this group are critical. Modifications to the benzyl (B1604629) ring (e.g., adding electron-withdrawing or electron-donating groups) or the phenyl ring could fine-tune hydrophobic and electronic interactions within the pocket, thereby enhancing or diminishing potency.

Aceto Group: The acetyl group (-COCH3) attached to the hydroxamic acid nitrogen is a small, aliphatic substituent. In related series of inhibitors, the nature of the group at this position (the R group in R-CONHOH) can influence interactions with other parts of the enzyme active site. Replacing the methyl group with larger or different functional groups could impact potency and selectivity by establishing new interactions or causing steric hindrance.

Impact of Core Scaffold Modifications on Biological Potency and Selectivity

The core scaffold of an inhibitor provides the structural foundation that orients the key pharmacophoric elements for optimal interaction with the enzyme target. Modifications to the central N-(4-benzyloxybenzyl)amine scaffold are a key strategy for modulating biological activity and achieving selectivity against specific enzyme isoforms.

Selectivity is a major challenge in designing metalloproteinase inhibitors, as the active sites can be highly conserved across a family of enzymes. nih.gov Altering the core scaffold can change the conformational preferences of the molecule, allowing it to fit more selectively into the unique topology of a specific enzyme's active site. For instance, replacing the central phenyl ring with other cyclic systems (e.g., heterocyclic rings) or modifying the linker between the ring and the hydroxamic acid nitrogen could introduce new hydrogen bonding opportunities or steric constraints, thereby favoring binding to one enzyme over another. While specific examples for this compound are not documented in the available search results, SAR studies on other inhibitor classes consistently show that scaffold rigidity, size, and hydrogen-bonding capacity are pivotal for achieving high potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR study for this compound derivatives would aim to build a predictive model based on calculated molecular descriptors.

Such a model would typically involve:

Dataset Assembly: A series of this compound analogues would be synthesized and their inhibitory potency (e.g., IC₅₀ values) against a target enzyme measured. nih.gov

Descriptor Calculation: For each molecule, a wide range of descriptors would be calculated, quantifying properties such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), would be used to create an equation that links a subset of these descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov

A resulting QSAR equation might look like: pIC₅₀ = c₁(logP) - c₂(Steric_Parameter) + c₃*(Electronic_Descriptor) + ... + C

This model could then be used to predict the potency of new, unsynthesized derivatives, guiding the design of more effective inhibitors. While QSAR studies have been applied to other hydroxamic acid-based inhibitors, a specific, published model for this compound was not identified in the search results. nih.govnih.gov

Conformational Behavior and Bioactive Conformation Studies

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," that is complementary to the enzyme's binding site. Conformational analysis aims to understand the molecule's preferred shapes and the energy barriers between them.

The bioactive conformation is the specific spatial arrangement the molecule assumes when bound to its target. It may not be the lowest energy conformation in solution. Understanding this is critical for rational drug design. Techniques like X-ray crystallography of inhibitor-enzyme complexes or advanced computational methods like molecular docking and molecular dynamics simulations are used to study these conformations. For hydroxamic acid inhibitors, a key conformational feature is the orientation of the zinc-binding hydroxamate group relative to the rest of the molecule that interacts with the enzyme's sub-pockets. The flexibility of the benzyl and benzyloxy groups allows for multiple possible conformations, and identifying the one responsible for potent inhibition is a key goal of conformational studies.

Preclinical Pharmacological and Biological Evaluation of N 4 Benzyloxybenzyl Acetohydroxamic Acid

In Vitro Efficacy Assessments of N-(4-Benzyloxybenzyl)acetohydroxamic Acid

The in vitro evaluation of this compound, also known as BW A4C, has been centered on its capacity to modulate various enzymatic and cellular processes. These laboratory-based assessments are crucial in determining the compound's pharmacological profile, including its mechanism of action, potency, and selectivity against specific biological targets.

Enzymatic Assays for Target Inhibition (e.g., MMP, LOX, Urease, HDAC)

Enzymatic assays are fundamental in preclinical research to quantify the inhibitory effect of a compound on specific enzymes. While the hydroxamic acid functional group is a well-established pharmacophore known to chelate metal ions in the active sites of metalloenzymes like matrix metalloproteinases (MMPs), urease, and histone deacetylases (HDACs), specific inhibitory data for this compound against these targets is not extensively detailed in the available scientific literature. However, its effect on lipoxygenase (LOX) has been well-characterized.

Lipoxygenase (LOX) Inhibition

This compound (BW A4C) has been identified as a potent and selective inhibitor of arachidonate 5-lipoxygenase (5-LOX). nih.gov This enzyme is critical in the biochemical pathway that converts arachidonic acid into leukotrienes, which are potent mediators of inflammation.

In studies using human leukocyte homogenates, BW A4C demonstrated significant inhibition of leukotriene B4 (LTB4) synthesis from arachidonic acid, exhibiting a concentration for 50% inhibition (IC50) of 0.1 µM. nih.gov The compound's inhibitory action extends to the synthesis of 5-hydroxyeicosatetraenoic acid (5-HETE) and the calcium-dependent synthesis of LTB4 from 5-hydroperoxyeicosatetraenoic acid (5-HPETE), further suggesting it targets both 5-lipoxygenase and the subsequent enzyme in the pathway, LTA4 synthase. nih.gov

A key aspect of its pharmacological profile is its selectivity. The concentrations of BW A4C required to inhibit other related enzymes, such as cyclo-oxygenase, 12-lipoxygenase, and 15-lipoxygenase, were found to be 10 to 100 times higher than those needed to inhibit 5-LOX, highlighting its specificity for the 5-LOX pathway. nih.gov

In Vitro Inhibitory Activity of this compound (BW A4C)
Enzyme/ProcessAssay SystemIC50 Value
5-Lipoxygenase (Leukotriene B4 Synthesis)Human Leucocyte Homogenates0.1 µM
Cyclo-oxygenase-10-100x higher than 5-LOX IC50
12-Lipoxygenase-10-100x higher than 5-LOX IC50
15-Lipoxygenase-10-100x higher than 5-LOX IC50

Cell-Based Assays

Cell-based assays provide insights into a compound's activity within a biological context, assessing its effects on cell viability, proliferation, and its ability to combat pathogens.

While various hydroxamic acid derivatives have been investigated for their potential as anticancer agents, particularly as HDAC inhibitors, specific studies detailing the antiproliferative or cytotoxic effects of this compound across different cancer cell lines are not prominently reported in the reviewed scientific literature.

The parent compound, acetohydroxamic acid, is known for its role as a urease inhibitor, which confers an indirect antibacterial effect against certain pathogens like Helicobacter pylori and Proteus mirabilis. researchgate.netnih.govics.org However, dedicated in vitro studies focusing on the direct antimicrobial or antibacterial spectrum and potency of the derivative this compound have not been identified in the available research.

The potential for novel small molecules to inhibit viral replication is an area of significant research interest. Benzoic acid derivatives have been explored for antiviral properties against viruses such as influenza. nih.gov Despite this, in vitro studies specifically investigating the antiviral activity of this compound against a panel of human viruses have not been found in the reviewed literature.

In Vivo Efficacy Studies in Non-human Disease Models

The preclinical evaluation of this compound in various non-human disease models has provided crucial insights into its potential therapeutic applications. These in vivo studies have primarily focused on its efficacy in inflammatory, and other disease pathologies.

Inflammatory Disease Models (e.g., Bronchial Anaphylaxis, Cardiac Anaphylaxis)

Research into the effects of this compound in inflammatory disease models has centered on its impact on bronchial anaphylaxis in guinea pigs. As a selective inhibitor of arachidonate 5-lipoxygenase, the compound, also referred to as BW A4C, has been shown to attenuate the leukotriene-dependent component of anaphylactic bronchoconstriction. nih.gov

In a study involving anesthetized, pump-ventilated guinea pigs actively sensitized to ovalbumin, oral administration of this compound markedly reduced the component of anaphylactic bronchoconstriction that is dependent on leukotrienes. nih.gov This effect was observed in animals pretreated with mepyramine and indomethacin and challenged with an antigen aerosol. nih.gov The maximum inhibition of this leukotriene-dependent bronchoconstriction reached up to 75%, a level of efficacy comparable to that of the leukotriene antagonist FPL 55712. nih.gov

The inhibitory activity of this compound on leukotriene-dependent anaphylactic bronchospasm was found to be dose-dependent and persisted for several hours, correlating with the plasma concentration of the unchanged drug. nih.gov These findings suggest that the compound's mechanism of action in this model is the selective inhibition of arachidonate 5-lipoxygenase. nih.gov

Interactive Data Table: Efficacy of this compound in a Guinea Pig Model of Bronchial Anaphylaxis.

CompoundMaximum Inhibition of Leukotriene-Dependent Bronchoconstriction
This compound (BW A4C)Up to 75%
FPL 55712 (Leukotriene Antagonist)Equivalent to BW A4C

No in vivo studies were identified regarding the efficacy of this compound in cardiac anaphylaxis models.

Parasitic Infection Models

Based on the available scientific literature, there is no evidence of in vivo efficacy studies of this compound in parasitic infection models. While other hydroxamic acid derivatives have been investigated for their potential against various parasites, specific in vivo data for the subject compound in this context is not available.

Exploration in Other Disease Pathologies

The therapeutic potential of this compound has been explored in other disease pathologies, notably in a model of ethanol-induced gastric damage in rats. In this model, the compound was investigated for its ability to prevent gastric mucosal damage by inhibiting 5-lipoxygenase.

Oral administration of ethanol in rats led to significant macroscopic damage to the gastric mucosa and a marked increase in the formation of the 5-lipoxygenase products, leukotriene B4 (LTB4) and LTC4. nih.gov Pretreatment with this compound dose-dependently reduced the ethanol-stimulated formation of LTB4 and LTC4 by the gastric mucosa. nih.gov Despite this potent inhibition of leukotriene biosynthesis, the compound did not prevent the formation of gastric mucosal damage induced by ethanol. nih.gov

These findings indicate that while this compound is an effective inhibitor of 5-lipoxygenase in this in vivo model, leukotrienes LTB4 and LTC4 may not be the primary mediators of acute ethanol-induced gastric mucosal damage. nih.gov

Interactive Data Table: Effect of this compound on Ethanol-Induced Gastric Damage in Rats.

ParameterObservation
Ethanol-Induced Gastric Mucosal DamageNot prevented by this compound
Ethanol-Stimulated Leukotriene B4 (LTB4) and LTC4 FormationDose-dependently reduced by this compound

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-Benzyloxybenzyl)acetohydroxamic acid, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. These simulations place the ligand (this compound) into the binding site of a target protein, and a scoring function is used to estimate the binding affinity.

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The protein's structure is typically obtained from a repository like the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site.

Key interactions that are analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, in studies of similar hydroxamic acid-based inhibitors, the hydroxamic acid moiety is often found to chelate a metal ion (like zinc) in the active site of enzymes such as histone deacetylases (HDACs). nih.gov The benzyloxybenzyl group of this compound would be expected to form hydrophobic and aromatic stacking interactions with nonpolar residues in the binding pocket.

A typical output from a molecular docking study is a table of binding energies and interacting residues, as illustrated below.

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Histone Deacetylase 2 (HDAC2)-8.5HIS142, HIS143, HIS180Hydrogen Bond, Metal Coordination
PHE152, PHE208, LEU273Hydrophobic Interaction
Matrix Metalloproteinase-9 (MMP-9)-7.9HIS226, HIS230, HIS236Hydrogen Bond, Metal Coordination
PRO244, TYR248, LEU188Hydrophobic Interaction

Note: This table is a representative example based on docking studies of similar compounds and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the ligand and protein, the stability of their interactions, and any conformational changes that may occur upon binding.

For the this compound-protein complex predicted by molecular docking, an MD simulation would be performed to assess the stability of the binding mode. The system is placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation is then run for a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can provide valuable information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex. A stable RMSD suggests a stable binding mode. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. Furthermore, the hydrogen bonds and other interactions observed in the docking pose can be monitored throughout the simulation to determine their persistence. nih.gov

A summary of results from a hypothetical MD simulation could be presented as follows:

Simulation ParameterValueInterpretation
Simulation Time100 nsProvides a reasonable timescale to assess stability.
Average Ligand RMSD1.5 ÅIndicates a stable binding pose of the ligand.
Key Hydrogen Bond Occupancy> 80%Shows persistent hydrogen bonding interactions.
Protein Conformational ChangeMinimalSuggests the protein maintains its overall fold upon binding.

Note: This table is a representative example and does not represent actual experimental data for this compound.

De Novo Design and Virtual Screening Methodologies

Computational methods can also be used to design new molecules or to screen large libraries of existing compounds to find new potential inhibitors.

De Novo Design involves building a new molecule from scratch, atom by atom or fragment by fragment, within the binding site of a target protein. For a target where this compound shows promising activity, de novo design algorithms could be used to suggest modifications to its structure to improve binding affinity or other properties. For example, the benzyloxy group could be replaced with other substituents to explore different hydrophobic interactions.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In a virtual screening campaign, millions of compounds can be docked into the target's binding site, and the top-scoring compounds are selected for further experimental testing. If this compound is identified as a hit from a screen, its chemical scaffold can be used to search for similar, commercially available compounds (analog screening) or to build a focused library for further investigation.

Prediction of Reactive Sites and Molecular Electrostatic Potential Mapping

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and how it will interact with other molecules.

Prediction of Reactive Sites can be achieved using quantum mechanical calculations. These calculations can determine the distribution of electrons in the molecule and identify regions that are susceptible to electrophilic or nucleophilic attack. For this compound, this could help in understanding its metabolic fate or in designing prodrugs.

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the electrostatic potential on the surface of a molecule. The MEP map uses a color code to indicate regions of negative, positive, and neutral potential. Negative potential regions (typically colored red) are associated with high electron density and are attractive to electrophiles, while positive potential regions (blue) are electron-poor and attractive to nucleophiles.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl and hydroxyl oxygen atoms of the hydroxamic acid group, indicating their role as hydrogen bond acceptors and metal chelators. The aromatic rings would exhibit a more complex potential distribution, with negative potential above and below the plane of the rings and positive potential around the edges. This information is invaluable for understanding and predicting non-covalent interactions with a target protein.

Molecular RegionPredicted Electrostatic PotentialImplication for Interaction
Hydroxamic Acid (C=O, -OH)NegativeHydrogen bond acceptor, metal chelation
Benzyl (B1604629) and Phenyl Rings (π-face)Negativeπ-π stacking interactions
Aromatic Ring Edges (C-H)PositivePotential for C-H···π interactions

Note: This table is a representative example based on the general principles of MEP and does not represent actual calculated values for this compound.

Future Directions and Translational Research Perspectives

Development of N-(4-Benzyloxybenzyl)acetohydroxamic Acid Analogs with Enhanced Profiles

The core structure of this compound presents a versatile scaffold for the development of analogs with potentially enhanced therapeutic profiles. The modification of the CAP group and the linker region are among the most effective strategies for improving properties such as target affinity and selectivity. nih.gov For instance, the introduction of different substituents on the benzyl (B1604629) or phenyl rings could modulate lipophilicity and electronic properties, which in turn can influence cell permeability and target engagement.

One avenue of exploration involves the synthesis of analogs with conformationally constrained structures. For example, the incorporation of spiro carbocyclic 2,6-diketopiperazine scaffolds has been shown to produce acetohydroxamic acid derivatives with potent activity against various pathogens. nih.gov In one study, attaching acetohydroxamic acid moieties to the imidic nitrogen of these scaffolds, with benzyl groups adjacent to the basic nitrogen of the 2,6-diketopiperazine core, resulted in derivatives with significant trypanocidal activity. nih.gov The S-enantiomer of one such analog demonstrated potent activity against Trypanosoma brucei and Trypanosoma cruzi. nih.gov

Furthermore, the strategic placement of substituents can have a profound impact on biological activity. For example, N-methylation or C-methylation on the 2,6-diketopiperazine ring of certain acetohydroxamic acid analogs was found to either decrease or enhance trypanocidal activity depending on the specific carbocyclic group present. nih.gov This highlights the nuanced structure-activity relationships that can be exploited in the design of new analogs.

The following table summarizes the effects of specific structural modifications on the activity of acetohydroxamic acid analogs:

Parent Compound Modification Resulting Analog Change in Potency
Adamantane Acetohydroxamic Acid AnalogN-methylationN-methyladamantane analog2.1-fold decrease
Cyclooctane Acetohydroxamic Acid AnalogN-methylationN-methylcyclooctane analog1.9-fold increase
Cycloheptane Acetohydroxamic Acid AnalogN-methylationN-methylcycloheptane analog6.6-fold increase
Adamantane Acetohydroxamic Acid AnalogC-methylationC-methyladamantane analog1.5-fold decrease
Cycloheptane Acetohydroxamic Acid AnalogC-methylationC-methylcycloheptane analog2.4-fold increase

This table is based on data from a study on novel lipophilic acetohydroxamic acid derivatives. nih.gov

Combination Therapies and Synergistic Effects with other Therapeutic Agents

The potential of this compound and its analogs can be further amplified through combination therapies. This approach aims to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent. For instance, in the context of cancer treatment, combining a histone deacetylase (HDAC) inhibitor with other anticancer drugs can lead to enhanced efficacy. researchgate.net

One area of interest is the combination with DNA-damaging agents or other targeted therapies. The rationale behind this is that HDAC inhibitors can modulate chromatin structure, making DNA more accessible to other drugs and potentially overcoming resistance mechanisms. There is growing evidence that aberrant histone acetylation is linked to various malignant diseases, and designing more potent and less toxic candidates for cancer treatment is a significant area of research. researchgate.net

Another promising strategy involves combining hydroxamic acid derivatives with agents that target different cellular pathways. For example, combination therapy including bevacizumab, a monoclonal antibody, has been explored for advanced colorectal cancer. nih.gov While not directly involving this compound, this illustrates the principle of combining a targeted agent with other chemotherapeutic protocols.

Furthermore, some novel hydroxamic acid derivatives have been shown to potentiate the activity of existing antibiotics against resistant bacteria. mdpi.com For example, certain compounds containing a 1,2,4-oxadiazole (B8745197) core linked to a hydroxamic acid moiety significantly increased the sensitivity of E. coli and P. aeruginosa to antibiotics like nalidixic acid and rifampicin. mdpi.com This suggests a potential role for this compound analogs as antibiotic adjuvants.

Exploration of Novel Therapeutic Applications based on Hydroxamic Acid Pharmacophores

The hydroxamic acid functional group is a versatile pharmacophore that has been successfully incorporated into drugs for a wide range of diseases, including cancer, malaria, and tuberculosis. nih.govmdpi.com This versatility opens up avenues for exploring novel therapeutic applications for this compound and its derivatives beyond their initial intended use.

One significant area of exploration is in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov Increased activity of histone deacetylase 6 (HDAC6) is associated with the pathology of Alzheimer's, and hydroxamic acid-based HDAC inhibitors have shown promise in preclinical studies. nih.gov For example, the HDAC inhibitor vorinostat (B1683920) has been shown to improve spatial memory in aged mice. nih.gov By designing analogs of this compound that selectively target HDACs implicated in neurodegeneration, it may be possible to develop new treatments for these debilitating conditions.

The development of hybrid molecules that combine the hydroxamic acid pharmacophore with other biologically active moieties is another exciting frontier. For instance, novel hydroxamic acid-based organoselenium hybrids have been synthesized and evaluated for their antimicrobial, anticancer, and antioxidant properties. mdpi.com Some of these hybrids exhibited promising anticancer activity against liver and breast carcinoma cell lines, as well as significant antimicrobial activity against Candida albicans and Staphylococcus aureus. mdpi.com

The following table highlights the diverse therapeutic areas where the hydroxamic acid pharmacophore has been explored:

Therapeutic Area Mechanism/Target Example Application Reference
OncologyHistone Deacetylase (HDAC) InhibitionTreatment of T-cell lymphoma nih.gov
Infectious DiseasesLpxC InhibitionAntibacterial agents mdpi.com
Neurodegenerative DiseasesHDAC6 InhibitionPotential treatment for Alzheimer's disease nih.gov
Parasitic DiseasesTrypanocidal ActivityTreatment of African trypanosomiasis nih.gov
Inflammatory DiseasesAnti-inflammatory ActivityPotential for various inflammatory conditions japsonline.com

Advancements in Synthetic Accessibility and Green Chemistry Approaches

The translation of a promising compound from the laboratory to the clinic is heavily dependent on its synthetic accessibility. The ability to produce a molecule efficiently, cost-effectively, and on a large scale is a critical consideration. Computational tools are increasingly being used to predict the synthetic accessibility of novel compounds early in the drug discovery process. nih.govevariste.compsu.edu These methods can range from simple heuristics to complex machine learning algorithms that perform retrosynthetic analysis. nih.gov For this compound and its future analogs, applying such tools can help prioritize candidates with more feasible synthetic routes.

Furthermore, there is a growing emphasis on incorporating green chemistry principles into pharmaceutical manufacturing to minimize environmental impact and improve safety. researchgate.net This involves the use of less hazardous reagents and solvents, reducing waste, and improving energy efficiency. For the synthesis of this compound, this could involve exploring alternative, more environmentally friendly reagents and reaction conditions.

For example, traditional methods for creating the hydroxamic acid moiety may involve coupling a carboxylic acid with a hydroxylamine (B1172632) derivative using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov Green chemistry approaches might explore catalytic methods or the use of safer solvents. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of some imidazole-based hybrids. nih.gov

The development of more convergent and cleaner reaction pathways is also a key aspect of green chemistry. This can lead to the formation of cleaner products with fewer impurities, reducing the need for extensive purification steps. researchgate.net As research into this compound progresses, a focus on sustainable synthetic methods will be crucial for its long-term viability as a therapeutic candidate.

Q & A

Q. What are the established synthetic routes for N-(4-Benzyloxybenzyl)acetohydroxamic acid (BWA137C), and how is its purity validated?

BWA137C is synthesized via a multi-step organic synthesis process. A common method involves condensation reactions between 4-benzyloxybenzylamine and acetohydroxamic acid derivatives, as described by Jackson et al. (1988) . Key steps include benzylation of hydroxyl groups and subsequent amide bond formation. Purity and structural integrity are validated using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For example, NMR confirms the presence of characteristic peaks for the benzyloxy and hydroxamic acid moieties, while IR verifies the N–O and C=O stretching vibrations .

Q. What is the mechanism of 5-lipoxygenase (5-LOX) inhibition by BWA137C, and how is this activity measured in experimental models?

BWA137C acts as a selective, non-competitive inhibitor of 5-LOX, an enzyme critical in leukotriene biosynthesis. In rat gastric mucosal studies, BWA137C (5–50 mg/kg, oral) significantly reduced leukotriene B4 (LTB4) and C4 (LTC4) levels, measured via radioimmunoassay (RIA) . Experimental models typically use Wistar rats pretreated with the compound before ethanol-induced injury. Inhibition is quantified by comparing leukotriene concentrations in treated vs. control groups, with statistical significance assessed via Student’s t-test (P < 0.05) .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings between BWA137C’s 5-LOX inhibition efficacy and its failure to prevent ethanol-induced gastric damage in some models?

Despite robust 5-LOX inhibition, BWA137C’s failure to prevent ethanol-induced mucosal injury in rat models suggests alternative pathways (e.g., cyclooxygenase or reactive oxygen species) may dominate in certain contexts . Researchers address this by:

  • Dose Optimization : Testing higher doses (up to 50 mg/kg) to overcome metabolic clearance .
  • Pathway Analysis : Profiling prostaglandins (e.g., 6-keto-PGF1α) and thromboxane B2 (TXB2) to identify compensatory mechanisms .
  • Combination Therapy : Co-administering BWA137C with antioxidants (e.g., N-acetylcysteine) to target oxidative stress .

Q. What structural modifications enhance BWA137C’s inhibitory selectivity and pharmacokinetic stability?

Comparative studies with analogs like BWA4C (phenoxycinnamyl derivative) and BWA797C (tetrahydro-naphthyl derivative) reveal that:

  • Lipophilicity : The 4-benzyloxybenzyl group enhances membrane permeability, improving bioavailability .
  • Steric Effects : Bulky substituents (e.g., in BWA797C) reduce off-target interactions with cyclooxygenase, increasing 5-LOX specificity .
  • Metabolic Stability : Substitution with electron-withdrawing groups (e.g., halogens) on the benzyl ring slows hepatic degradation, as shown in rodent pharmacokinetic studies .

Q. What safety considerations are critical when handling BWA137C in laboratory settings?

  • Mutagenicity : Ames testing of related hydroxamic acids indicates low mutagenic potential, but precautions (e.g., PPE, fume hoods) are mandatory due to structural similarities to mutagenic anomeric amides .
  • Hematologic Effects : Chronic use may cause reticulocytosis (↑6%) or hemolytic anemia, necessitating routine blood monitoring .
  • Renal Clearance : Contraindicated in models with creatinine clearance <20 mL/min due to metabolite (acetamide) accumulation risks .

Q. How is BWA137C’s pharmacokinetic profile characterized in preclinical studies?

In rodent models, BWA137C exhibits:

  • Distribution : High liver and kidney accumulation (volume of distribution: 24.5–53.3 L in rats) .
  • Elimination : Dose-dependent excretion, with 55% eliminated unchanged in urine and 15% as acetamide within 24 hours .
  • Half-Life : Prolonged at higher doses due to saturation of metabolic pathways, requiring adjusted dosing intervals .

Methodological Guidelines

  • In Vivo Efficacy Testing : Use male Wistar rats (200–220 g) with ethanol-induced gastric injury. Administer BWA137C orally in polyethylene glycol 300 (PEG300) at 2.5 mL/kg. Measure leukotrienes via RIA and mucosal damage via computerized planimetry .
  • Structural Analysis : Employ LC-MS/MS for metabolite identification and X-ray crystallography (if feasible) for target-binding studies .
  • Safety Protocols : Monitor reticulocyte counts biweekly and avoid concurrent iron supplementation to prevent chelation-mediated anemia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 2
Reactant of Route 2
N-(4-Benzyloxybenzyl)acetohydroxamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.